molecular formula C6H12O B14159895 (E)-1-Methoxy-3-methyl-1-butene CAS No. 31915-76-1

(E)-1-Methoxy-3-methyl-1-butene

Cat. No.: B14159895
CAS No.: 31915-76-1
M. Wt: 100.16 g/mol
InChI Key: NDACTLNPNAMFLK-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-Methoxy-3-methyl-1-butene is an organic compound with the molecular formula C6H12O. It is an alkene with a methoxy group and a methyl group attached to the carbon chain. The “E” designation indicates the trans configuration of the double bond, meaning the methoxy and methyl groups are on opposite sides of the double bond. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-1-Methoxy-3-methyl-1-butene can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1-butene with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the addition of the methoxy group to the double bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous acid catalysts, such as zeolites or sulfonated resins, can enhance the reaction rate and selectivity. The process may also include purification steps, such as distillation, to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Methoxy-3-methyl-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of the double bond can yield the saturated ether, 1-methoxy-3-methylbutane, using catalysts such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides (e.g., HCl, HBr) in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Aldehydes or ketones, depending on the specific conditions and reagents used.

    Reduction: 1-Methoxy-3-methylbutane.

    Substitution: Various substituted alkenes or ethers, depending on the nucleophile used.

Scientific Research Applications

(E)-1-Methoxy-3-methyl-1-butene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving alkenes and ethers.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.

    Industry: It is used as an intermediate in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (E)-1-Methoxy-3-methyl-1-butene exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the methoxy group and the double bond. The methoxy group can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-Methoxy-3-methyl-1-butene: The cis isomer of the compound, where the methoxy and methyl groups are on the same side of the double bond.

    1-Methoxy-2-methyl-1-butene: A positional isomer with the methoxy group attached to a different carbon atom.

    1-Methoxy-3-methylbutane: The saturated ether formed by hydrogenation of (E)-1-Methoxy-3-methyl-1-butene.

Uniqueness

This compound is unique due to its specific geometric configuration (trans) and the presence of both a methoxy group and a double bond. This combination of features imparts distinct reactivity and properties, making it valuable for various chemical and industrial applications.

Properties

CAS No.

31915-76-1

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(E)-1-methoxy-3-methylbut-1-ene

InChI

InChI=1S/C6H12O/c1-6(2)4-5-7-3/h4-6H,1-3H3/b5-4+

InChI Key

NDACTLNPNAMFLK-SNAWJCMRSA-N

Isomeric SMILES

CC(C)/C=C/OC

Canonical SMILES

CC(C)C=COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.